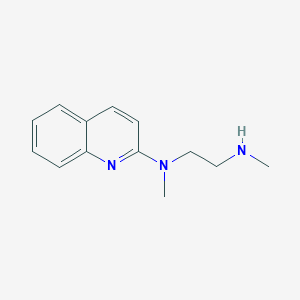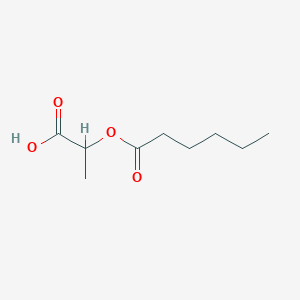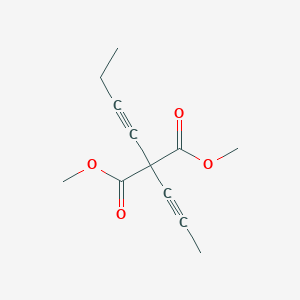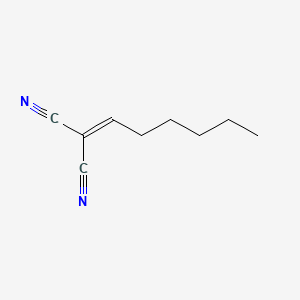![molecular formula C25H35NO B14269022 (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine CAS No. 138313-26-5](/img/structure/B14269022.png)
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine typically involves the reaction of 4-(dodecyloxy)benzaldehyde with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent such as ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Applications De Recherche Scientifique
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s lipophilic dodecyloxy group facilitates its interaction with lipid membranes, potentially altering membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[4-(Decyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-phenylmethanimine
Uniqueness
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is unique due to its longer dodecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications requiring enhanced membrane permeability or specific interactions with lipid environments.
Propriétés
Numéro CAS |
138313-26-5 |
|---|---|
Formule moléculaire |
C25H35NO |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
1-(4-dodecoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-14-21-27-25-19-17-23(18-20-25)22-26-24-15-12-11-13-16-24/h11-13,15-20,22H,2-10,14,21H2,1H3 |
Clé InChI |
CIWJZVLUVLKOHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


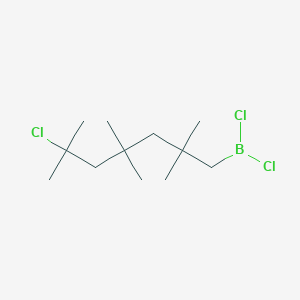
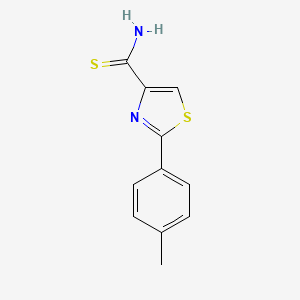
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
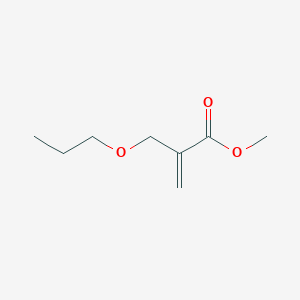
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
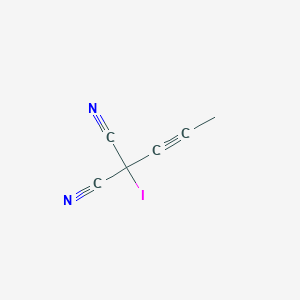

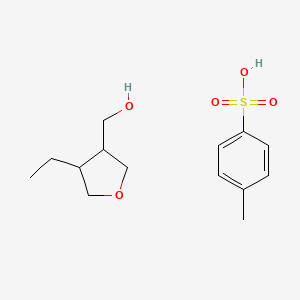
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
